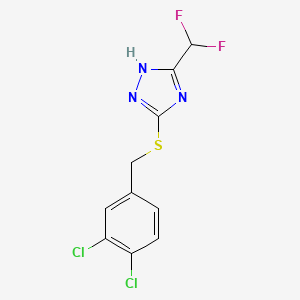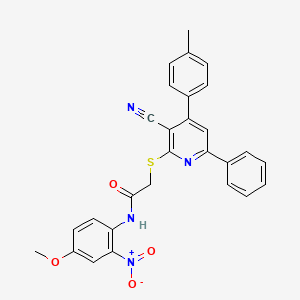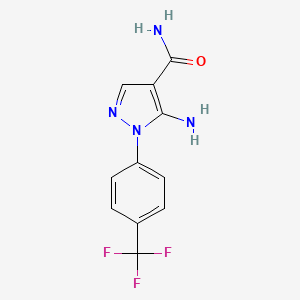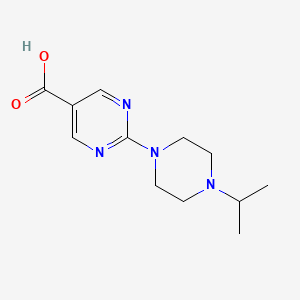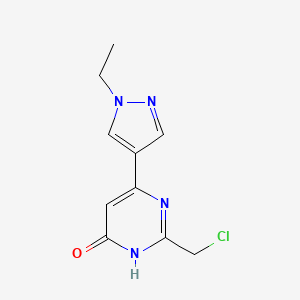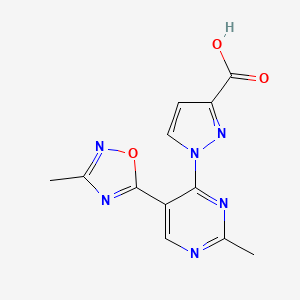
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a nitro group, a methoxyethoxy group, and a carboxylate ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by esterification. The nitration process involves the introduction of a nitro group into the benzofuran ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-(2-methoxyethoxy)-5-aminobenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylic acid and methanol.
科学的研究の応用
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate: Unique due to the presence of both a nitro group and a methoxyethoxy group on the benzofuran ring.
Methyl 3-(2-methoxyethoxy)-benzofuran-2-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 5-nitrobenzofuran-2-carboxylate: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore, while the methoxyethoxy group improves its solubility and bioavailability.
特性
分子式 |
C13H13NO7 |
|---|---|
分子量 |
295.24 g/mol |
IUPAC名 |
methyl 3-(2-methoxyethoxy)-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO7/c1-18-5-6-20-11-9-7-8(14(16)17)3-4-10(9)21-12(11)13(15)19-2/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
NEECLEHLGLBSFX-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


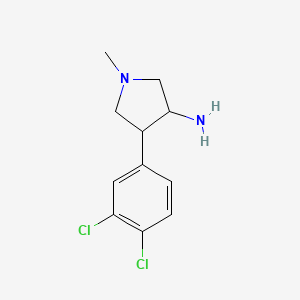
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
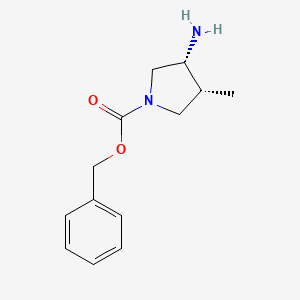
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
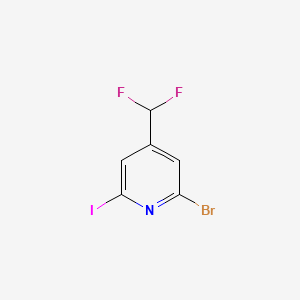
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
